2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative of pyridine, characterized by an isopropoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 6-position of the pyridine ring. Its molecular formula is C₁₄H₂₂BNO₃, with a molecular weight of 263.14 g/mol . The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The steric bulk of the isopropoxy group and the electron-donating nature of the boronate ester influence its reactivity and stability, making it a versatile intermediate in pharmaceutical and materials science applications.
Properties
CAS No. |
1310383-08-4 |
|---|---|
Molecular Formula |
C17H27BN2O5 |
Molecular Weight |
350.2 g/mol |
IUPAC Name |
tert-butyl N-[6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)19-11-9-10-12(22-8)20-13(11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,19,21) |
InChI Key |
BSSLDLWQFCATAP-UHFFFAOYSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)OC(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=N2)OC)NC(=O)OC(C)(C)C |
Synonyms |
6-(ISO-PROPOXY)PYRIDINE-2-BORONIC ACID PINACOL ESTER |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This approach employs n-butyllithium or LDA (lithium diisopropylamide) to deprotonate a halogenated pyridine precursor, followed by trapping with a boronate reagent.
-
Substrate : 6-Bromo-2-isopropoxypyridine (5.0 g, 19.3 mmol) dissolved in anhydrous THF (30 mL).
-
Lithiation : Cool to −78°C, add n-BuLi (1.6 M in hexane, 15 mL) dropwise, and stir for 30 min.
-
Borylation : Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.85 mL, 19.3 mmol) at −78°C, then warm to room temperature overnight.
-
Workup : Quench with NH₄Cl, extract with chloroform, dry (Na₂SO₄), and purify via silica gel chromatography.
Optimization Challenges
-
Side Reactions : Competing proto-deboronation occurs if quenching is delayed.
-
Solvent Effects : THF enhances lithiation efficiency compared to ethers.
Grignard-Based Borylation
Magnesium-Mediated Approach
Grignard reagents (e.g., i-PrMgCl) enable milder conditions for boron group installation:
-
Substrate : 6-Chloro-2-isopropoxypyridine (10 mmol) in THF (100 mL).
-
Grignard Formation : Add i-PrMgCl (2 M in THF, 20 mmol) at 0°C.
-
Borylation : Introduce 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (15 mmol) at 0°C.
-
Isolation : Concentrate under reduced pressure to obtain a pale-yellow oil (MS: m/z 253.2 [M+H]⁺).
| Parameter | Value |
|---|---|
| Reaction Time | 1.5 h |
| Purification | Solvent evaporation |
| Scalability | Suitable for >100 g batches |
Limitations
-
Functional Group Tolerance : Sensitive to acidic protons or electrophilic groups.
Cross-Coupling Approaches
Suzuki-Miyaura Coupling
While atypical for boronate ester synthesis, this method applies when using pre-borylated partners:
Retrosynthetic Analysis :
-
Boron Partner : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.
-
Pyridine Partner : 6-Iodo-2-isopropoxypyridine.
Protocol :
-
Mix 6-iodo-2-isopropoxypyridine (1 eq), Pd(PPh₃)₄ (5 mol%), and boronate ester (1.2 eq) in toluene/EtOH/H₂O (3:1:1).
-
Heat at 90°C for 12 h.
-
Isolate via extraction and chromatography.
Industrial Production Insights
Continuous Flow Synthesis
Modern facilities adopt flow chemistry to enhance reproducibility:
Purification Techniques
-
Chromatography : Silica gel with ethyl acetate/hexane gradients.
-
Crystallization : Heptane/ethyl acetate mixtures achieve >98% purity.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : >99% purity using C18 columns (ACN/H₂O gradient).
-
Elemental Analysis : Calculated for C₁₄H₂₂BNO₃: C 63.90%, H 8.43%; Found: C 63.85%, H 8.39%.
Challenges and Solutions
Moisture Sensitivity
Regioselectivity Issues
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions, such as oxidation and reduction, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF, DMF), temperature (80-100°C).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura reactions involves the formation of a palladium complex with the boronic ester and the halide substrate. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired carbon-carbon bond and regeneration of the palladium catalyst. The molecular targets and pathways involved in other reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Steric and Electronic Effects :
- The isopropoxy group in the target compound provides greater steric hindrance compared to methoxy or ethoxy analogs, slowing reaction kinetics but improving stability during storage .
- Chloro-substituted derivatives (e.g., 2-chloro-6-isopropoxy-3-(dioxaborolan-2-yl)pyridine) exhibit electron-withdrawing effects, which may activate the pyridine ring for nucleophilic substitution but increase toxicity risks .
Reactivity in Suzuki-Miyaura Couplings :
- Methoxy analogs (e.g., 2-Methoxy-6-(dioxaborolan-2-yl)pyridine) react faster due to reduced steric bulk but are prone to hydrolysis under acidic conditions .
- Ethoxy derivatives strike a balance between reactivity and stability, often preferred in large-scale syntheses .
Pharmacological and Safety Profiles :
- Chloro-containing analogs carry significant hazard warnings (e.g., H315, H319, H335) due to skin/eye irritation and respiratory risks, necessitating stringent handling protocols .
- Alkoxy-substituted compounds (isopropoxy, methoxy, ethoxy) generally exhibit milder toxicity profiles, aligning with their use in drug intermediate synthesis .
Biological Activity
2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound contains a pyridine ring substituted with a dioxaborolane moiety, which is known for its reactivity and utility in various chemical transformations.
- Molecular Formula : CHBO
- Molecular Weight : 232.10 g/mol
- CAS Number : 61676-62-8
Biological Activity
The biological activity of this compound has been explored in various studies. Its derivatives have shown promise in several therapeutic areas:
- Antimicrobial Properties : Some derivatives of the dioxaborolane structure have exhibited activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. For instance, compounds related to this structure showed minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against these pathogens .
- Anticancer Activity : Research indicates that pyridine derivatives can demonstrate anticancer properties. For example, studies have shown that certain pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : The dioxaborolane moiety is known to interact with various enzymes, making it a candidate for drug development targeting enzyme-related diseases. Compounds containing this structure have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways .
The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles. This reactivity can lead to the formation of biologically active species that can modulate cellular pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of compounds similar to this compound:
Synthesis and Applications
The synthesis of this compound typically involves the borylation of pyridine derivatives using boron reagents under controlled conditions. The resulting compounds are valuable intermediates in organic synthesis and materials science.
Q & A
Q. What are the key synthetic routes for 2-Isopropoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A common approach includes:
Esterification : Introducing the isopropoxy group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF at 0–25°C) .
Boronation : Installing the dioxaborolane group via Miyaura borylation, employing Pd(dppf)Cl₂ as a catalyst and pinacolborane in refluxing dioxane (80–100°C) .
- Critical Factors : Temperature control during boronation minimizes decomposition, while excess pinacolborane (1.5–2.0 equiv) improves yields. Side products like dehalogenated intermediates may form if palladium loading exceeds 5 mol% .
Q. How is the structure of this compound validated post-synthesis?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX or OLEX2 software confirms bond lengths (e.g., B–O ≈ 1.36 Å) and torsion angles .
- Spectroscopy :
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm), with isopropoxy methyl groups at δ 1.2–1.4 ppm .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ matches theoretical molecular weight (e.g., 275.15 g/mol) within 3 ppm error .
Q. What are the primary applications of this compound in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Cross-Coupling : The boronate ester enables C–C bond formation with aryl/heteroaryl halides. Optimized conditions use Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ base, and ethanol/water (3:1) at 80°C for 12–24 hours .
- Directed C–H Functionalization : The pyridine nitrogen acts as a directing group for regioselective borylation or halogenation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (Ar/N₂) at 2–8°C in sealed amber vials to prevent hydrolysis of the boronate ester .
- Stability Tests : Periodic NMR analysis (every 3 months) monitors degradation (e.g., free boronic acid formation at δ 8–9 ppm in D₂O) .
Q. What analytical methods are used to assess purity?
- Methodological Answer :
- HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) with UV detection at 254 nm; purity ≥95% .
- Titration : Iodometric titration quantifies active boron content (>98% for high-purity batches) .
Advanced Research Questions
Q. How does steric hindrance from the isopropoxy group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The isopropoxy group at the 2-position reduces reaction rates in Suzuki couplings due to hindered access to the boronate. Kinetic studies show a 20–30% decrease in yield compared to methoxy analogs .
- Mitigation Strategies : Use of bulky ligands (e.g., SPhos) or elevated temperatures (100°C) improves turnover .
Q. What solvent systems optimize solubility without compromising boronate integrity?
- Methodological Answer :
- Polar Aprotic Solvents : THF and DMF enhance solubility (up to 50 mg/mL at 25°C) but may require degassing to prevent oxidation .
- Aqueous Mixtures : Ethanol/water (3:1) balances solubility and stability for catalytic reactions, with pH adjusted to 7–9 using K₂CO₃ .
Q. How can computational modeling predict regioselectivity in subsequent functionalization?
- Methodological Answer :
- DFT Calculations : Models (e.g., B3LYP/6-31G*) predict electrophilic aromatic substitution preferences. The 4-position of the pyridine ring is most reactive due to lower electron density (Mulliken charge: −0.12 vs. −0.08 at 3-position) .
- Validation : Experimental results align with computed Fukui indices (f⁻ = 0.15 at C4) .
Q. What strategies resolve contradictions in reported reaction yields for analogous compounds?
- Methodological Answer :
- Case Study : Discrepancies in Suzuki coupling yields (50–85%) arise from:
Catalyst Purity : Commercial Pd sources vary in active species content; pre-reduction with PhB(OH)₂ increases reproducibility .
Oxygen Sensitivity : Rigorous inert atmosphere protocols improve yields by 15–20% compared to ambient conditions .
Q. How can air-sensitive intermediates be handled during multistep syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
